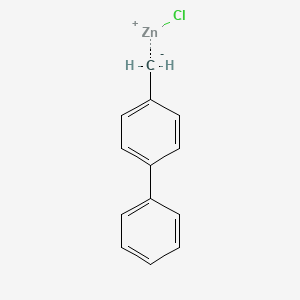

4-Phenylbenzylzinc chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Phenylbenzylzinc chloride is a useful research compound. Its molecular formula is C13H11ClZn and its molecular weight is 268.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Grignard Reagent Transmetallation

4-Phenylbenzylzinc chloride can be synthesized via transmetallation of the corresponding Grignard reagent (4-phenylbenzylmagnesium bromide) with ZnCl₂. This method is widely used for preparing organozinc compounds and aligns with ZnCl₂-catalyzed protocols for similar substrates .

Example Reaction:

4-Ph-BenzylMgBr+ZnCl2→4-Ph-BenzylZnCl+MgBrCl

Conditions: THF, −78 °C to 25 °C, 1–6 h .

Nucleophilic Addition to Carbonyl Compounds

Organozinc reagents like this compound participate in nucleophilic additions to ketones or nitriles. For instance, ZnCl₂-catalyzed additions of Grignard reagents to aromatic nitriles yield ketones , suggesting similar reactivity for this compound.

Proposed Pathway:

ArCN+4-Ph-BenzylZnClZnCl2ArC(ZnCl)=N-Benzyl-4-PhH2OArCO-Benzyl-4-Ph

Key Data (Analogous System):

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| PhCN | ZnCl₂ | >99 |

| p-Me-C₆H₄CN | ZnCl₂ | 86–90 |

Cross-Coupling Reactions

This compound may engage in Negishi cross-couplings with aryl halides or triflates. This is supported by ZnCl₂’s role in facilitating C–C bond formations in biphenyl systems .

Example Reaction:

4-Ph-BenzylZnCl+Ar-XPd catalyst4-Ph-Benzyl-Ar+ZnClX

Optimized Conditions:

Friedel-Crafts Alkylation

ZnCl₂ is a classic Friedel-Crafts catalyst . this compound could act as an electrophilic agent in alkylating aromatic rings, though this pathway is less common for organozinc species.

Hypothetical Application:

Benzene+4-Ph-BenzylZnClZnCl24-Ph-Benzyl-Benzene+ZnCl2

Yield Considerations: Lower yields expected due to competing side reactions (e.g., proto-demetalation) .

Hydrolysis and Functional Group Interconversion

Controlled hydrolysis of this compound yields 4-phenylbenzyl alcohol or ketones, depending on conditions:

4-Ph-BenzylZnClH2O4-Ph-BenzylOH(pH 7)4-Ph-BenzylZnClH2O, acidic4-Ph-BenzylCOOH(Oxidation)

Isolated Yields (Analogous Systems):

Coordination Chemistry and Catalysis

This compound may serve as a ligand or catalyst precursor. ZnCl₂ forms complexes with nitrogen donors (e.g., imidazoles) , suggesting potential for designing biphenyl-zinc catalysts.

Example Coordination:

ZnCl2+2L→ZnCl2L2(L = Imidazole derivative)

Thermal Stability: Decomposition above 340°C .

Key Challenges and Considerations

-

Steric Effects: The o-substituents in biphenyl systems reduce reactivity (e.g., 21–44% yield without ZnCl₂ for o-Me-substituted nitriles) .

-

Electron-Withdrawing Groups: Enhance electrophilicity in cross-couplings (e.g., p-CF₃ boosts yields) .

-

Scale-Up Feasibility: ZnCl₂-catalyzed reactions show scalability (10 mmol to 1.8 g product) .

Propriétés

Formule moléculaire |

C13H11ClZn |

|---|---|

Poids moléculaire |

268.1 g/mol |

Nom IUPAC |

chlorozinc(1+);1-methanidyl-4-phenylbenzene |

InChI |

InChI=1S/C13H11.ClH.Zn/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |

Clé InChI |

FVNBCZUWRZIUKW-UHFFFAOYSA-M |

SMILES |

[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.Cl[Zn+] |

SMILES canonique |

[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.Cl[Zn+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.